4,6-Dimethylazepan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

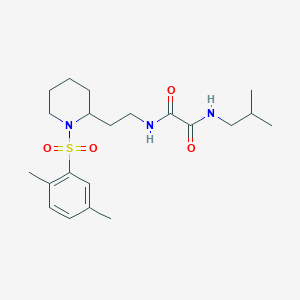

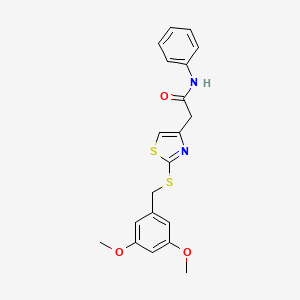

4,6-Dimethylazepan-2-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for 4,6-Dimethylazepan-2-one is 4,6-dimethyl-2-azepanone . The InChI code for this compound is 1S/C8H15NO/c1-6-3-7(2)5-9-8(10)4-6/h6-7H,3-5H2,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis

4,6-Dimethylazepan-2-one is a powder at room temperature . It has a melting point of 122-123 degrees Celsius .Aplicaciones Científicas De Investigación

Photodissociation and Electrochemistry

4,6-Dimethyl-2-thiopyrimidine derivatives, closely related to 4,6-Dimethylazepan-2-one, have been studied for their electrochemical behaviors and photodissociation properties. These compounds demonstrate rapid dimerization after electrochemical reduction, and the dimers can be photodissociated to regenerate the parent monomers. Such behaviors have implications in nucleic acid photochemistry (Wrona et al., 1975).

Ligand Behavior in Metal Complexes

The interaction of 4,6-dimethylpyrimidine-2-one with divalent metal ions has been explored, revealing variations in ligand bonding and stoichiometry depending on the metal involved. These studies provide insights into the coordination chemistry of such compounds (Goodgame & Johns, 1981).

Corrosion Inhibition

Research on spirocyclopropane derivatives, which include 4,6-Dimethylazepan-2-one analogs, has shown effectiveness in inhibiting corrosion of mild steel in acidic environments. This is significant in the field of material protection and industrial chemistry (Chafiq et al., 2020).

Hydrodesulfurization

The hydrodesulfurization (HDS) of compounds like 4,6-dimethyldibenzothiophene, related to 4,6-Dimethylazepan-2-one, has been investigated. These studies highlight the catalytic activities and pathways in removing sulfur from organic molecules, crucial in fuel processing and environmental chemistry (Farag & Sakanishi, 2004).

Synthesis of Biologically Active Compounds

4,6-Dimethyl-2-methanesulfonylpyrimidine, an intermediate in synthesizing biologically active compounds, is another significant application. The synthesis process and its implications in medicinal chemistry are notable (Le, 2014).

Charge-Transfer Dynamics

The charge-transfer dynamics of similar compounds like 4-(Dimethylamino)benzonitrile have been probed, providing insights into electron transfer mechanisms, vital in understanding molecular electronics and photophysics (Rhinehart et al., 2012).

Safety and Hazards

The safety information for 4,6-Dimethylazepan-2-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4,6-dimethylazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-3-7(2)5-9-8(10)4-6/h6-7H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTDNNYOAGWISL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylazepan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2441401.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2441403.png)

![N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2441404.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2441406.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2441414.png)

![2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2441417.png)

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid](/img/structure/B2441419.png)